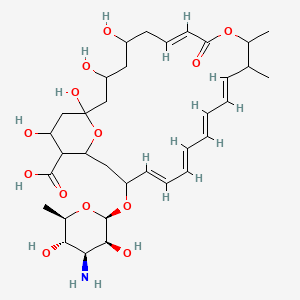

Tetrin A

Description

Properties

CAS No. |

34280-28-9 |

|---|---|

Molecular Formula |

C34H51NO13 |

Molecular Weight |

681.8 g/mol |

IUPAC Name |

(7E,13E,15E,17E,19E)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,25-tetrahydroxy-11,12-dimethyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |

InChI |

InChI=1S/C34H51NO13/c1-19-11-8-6-4-5-7-9-13-24(47-33-31(41)29(35)30(40)21(3)46-33)16-26-28(32(42)43)25(38)18-34(44,48-26)17-23(37)15-22(36)12-10-14-27(39)45-20(19)2/h4-11,13-14,19-26,28-31,33,36-38,40-41,44H,12,15-18,35H2,1-3H3,(H,42,43)/b6-4+,7-5+,11-8+,13-9+,14-10+/t19?,20?,21-,22?,23?,24?,25?,26?,28?,29+,30-,31+,33+,34?/m1/s1 |

InChI Key |

VHMCOPURFQAZFP-BCRUFRJLSA-N |

SMILES |

CC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(C/C=C/C(=O)OC(C(/C=C/C=C/C=C/C=C2)C)C)O)O)O)O)C(=O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Synonyms |

tetrin A |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Cellular Differentiation: A Technical Guide to the Discovery and Synthesis of All-Trans Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans retinoic acid (ATRA), a metabolite of vitamin A, has carved a unique niche in the landscape of molecular medicine and developmental biology. Its discovery and subsequent chemical synthesis unlocked a powerful tool for dissecting the intricate mechanisms of cellular differentiation and provided a paradigm-shifting therapeutic for acute promyelocytic leukemia (APL). This technical guide provides an in-depth exploration of the seminal discoveries that brought ATRA to the forefront of science, detailed methodologies for its chemical synthesis, and comprehensive protocols for key biological assays. Furthermore, it elucidates the core signaling pathways governed by ATRA through detailed diagrams, offering a valuable resource for researchers and professionals in the field.

A Historical Perspective: The Journey from Vitamin A to a Targeted Therapeutic

The story of all-trans retinoic acid begins with the early 20th-century research into vitamin A, identified by Elmer McCollum and colleagues in 1913.[1] The crucial role of vitamin A in various physiological processes, including vision and development, spurred further investigation into its active metabolites. A pivotal moment arrived in 1947 when a team at Hoffmann-La Roche, led by Otto Isler, achieved the first chemical synthesis of ATRA.[2] This breakthrough enabled the large-scale production of the compound, paving the way for extensive research into its biological functions and therapeutic potential.[2]

Initially patented in 1957 and approved for clinical use in 1962, ATRA, under the name tretinoin, first gained prominence as a topical treatment for acne, a development co-pioneered by James Fulton and Albert Kligman in the 1960s.[3] However, the most profound impact of ATRA on medicine came in the 1980s with the discovery of its remarkable efficacy in treating acute promyelocytic leukemia (APL). This discovery by Chinese hematologists, notably Wang Zhenyi, transformed APL from a highly fatal malignancy into a largely curable disease, establishing ATRA as a cornerstone of differentiation therapy.[4][5]

Chemical Synthesis of All-Trans Retinoic Acid

The industrial synthesis of all-trans retinoic acid has evolved over the years, with several routes developed to achieve high yields and stereoselectivity. A common and illustrative approach involves the Wittig reaction, starting from β-ionone.

Representative Synthetic Protocol: A Wittig-Based Approach

This protocol outlines a common synthetic strategy for ATRA, starting from β-ionone and utilizing a Wittig or Horner-Wadsworth-Emmons (HWE) reaction for the key carbon-carbon bond formation.

Step 1: Synthesis of the C15-Phosphonium Salt

The synthesis begins with the conversion of β-ionone to a C15-aldehyde. This aldehyde is then reacted with a suitable phosphine, typically triphenylphosphine, in the presence of a strong acid to form the corresponding phosphonium salt.

Step 2: Synthesis of the C5-Side Chain Component

A five-carbon side chain with a terminal ester group is synthesized. A common precursor is β-formylcrotonic acid ester.

Step 3: The Wittig Reaction

The C15-phosphonium salt is deprotonated with a strong base, such as an alkoxide or an organolithium reagent, to form the ylide. This ylide is then reacted with the C5-aldehyde (from Step 2) in an anhydrous, aprotic solvent. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature to ensure the formation of the all-trans isomer.

Step 4: Saponification and Acidification

The resulting ester is saponified using a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the all-trans retinoic acid.

Step 5: Purification

The crude ATRA is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final product as a yellow crystalline solid.

Quantitative Data on Synthesis

The efficiency of ATRA synthesis can vary depending on the specific reagents and conditions used. The following table summarizes representative yields for common synthetic strategies.

| Synthetic Route | Key Reaction | Starting Material | Reported Yield (%) |

| BASF Process | Wittig Reaction | β-ionone | 25-30[6] |

| HWE Approach | Horner-Wadsworth-Emmons | β-ionone | Good to very good[7] |

The Molecular Mechanism of Action: ATRA's Command over Gene Expression

All-trans retinoic acid exerts its profound biological effects by modulating gene expression. It functions as a ligand for nuclear receptors, primarily the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).

The Canonical RAR/RXR Signaling Pathway

In the absence of ATRA, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This complex recruits co-repressors, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.

Upon entering the cell and nucleus, ATRA binds to the ligand-binding domain of RAR. This induces a conformational change in the receptor, causing the dissociation of co-repressors and the recruitment of co-activators, such as histone acetyltransferases (HATs). The HATs acetylate histones, leading to chromatin decondensation and the initiation of transcription of downstream target genes.

The Special Case of Acute Promyelocytic Leukemia (APL)

In APL, a chromosomal translocation, t(15;17), results in the formation of a fusion protein, PML-RARα. This oncoprotein acts as a dominant-negative inhibitor of myeloid differentiation by binding to RAREs with high affinity and sequestering co-repressors. Pharmacological concentrations of ATRA can overcome this inhibition by binding to the RARα moiety of the fusion protein, inducing a conformational change that leads to the dissociation of co-repressors, recruitment of co-activators, and ultimately, the degradation of the PML-RARα oncoprotein. This relieves the transcriptional block and allows for the differentiation of the leukemic promyelocytes into mature granulocytes.

Experimental Protocols for Assessing ATRA's Biological Activity

The following protocols provide detailed methodologies for key experiments used to characterize the effects of ATRA on cancer cells.

Cell Differentiation Assay by Flow Cytometry

This protocol is designed to quantify the induction of myeloid differentiation in cell lines such as HL-60 or NB4 upon treatment with ATRA, using the cell surface marker CD11b.

Materials:

-

HL-60 or NB4 cells

-

RPMI-1640 medium with 10% FBS

-

All-trans retinoic acid (ATRA) stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

FITC-conjugated anti-human CD11b antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Seed HL-60 or NB4 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Treat the cells with 1 µM ATRA or an equivalent volume of DMSO (vehicle control) for 72-96 hours.[1][8]

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of PBS containing the FITC-conjugated anti-human CD11b antibody or the isotype control, at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove unbound antibody.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

The percentage of CD11b-positive cells is determined by gating on the live cell population and comparing the fluorescence of the stained samples to the isotype control.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with ATRA using Annexin V and propidium iodide (PI) staining, followed by flow cytometry.

Materials:

-

Cells of interest (e.g., APL cell lines)

-

Appropriate cell culture medium

-

ATRA stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and treat with the desired concentration of ATRA or vehicle control for the desired time period.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Luciferase Reporter Assay for RAR Activity

This protocol describes a method to quantify the transcriptional activity of RARs in response to ATRA using a luciferase reporter construct.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS

-

RAR expression vector

-

RARE-luciferase reporter vector

-

β-galactosidase expression vector (for transfection control)

-

Transfection reagent (e.g., Lipofectamine)

-

ATRA

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate the day before transfection.

-

Co-transfect the cells with the RAR expression vector, RARE-luciferase reporter vector, and β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of ATRA or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay systems and a luminometer.

-

Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.

-

The fold induction of luciferase activity relative to the vehicle control represents the activation of the RAR signaling pathway.

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological activity of ATRA in APL cell lines.

| Cell Line | Assay | Parameter | Value | Reference |

| HL-60 | Differentiation | ATRA Concentration | 1 µM | [1] |

| NB4 | Differentiation (CD11b+) | % Positive Cells (96h) | ~80% | [10] |

| NB4 | Apoptosis | ATRA Concentration | 1 µM | [11] |

| APL Primary Cells | Clinical Trial | Complete Remission Rate | ~90% | [12] |

Conclusion

The discovery and synthesis of all-trans retinoic acid represent a landmark achievement in chemical biology and medicine. From its origins in vitamin A research to its current status as a life-saving therapeutic for APL, ATRA's journey underscores the power of understanding fundamental biological pathways. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further unravel the complexities of retinoid signaling and develop novel therapeutic strategies based on the principles of cellular differentiation. The continued exploration of ATRA and its analogues holds immense promise for the future of targeted cancer therapy and regenerative medicine.

References

- 1. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Profiling of HL-60 Cells during ATRA-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner [frontiersin.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Retinoic Acid and Arsenic for Treating Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Tretinoin: A Comprehensive Technical Guide to its Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a biologically active metabolite of vitamin A and a first-generation topical retinoid.[1] It is a cornerstone in dermatology for the treatment of acne vulgaris, photoaging, and other skin disorders.[2][3] Its therapeutic efficacy is intrinsically linked to its specific chemical structure and its profound effects on gene expression. However, the inherent instability of the tretinoin molecule presents significant challenges in formulation development and clinical use. This technical guide provides an in-depth analysis of the chemical structure and stability of tretinoin, offering valuable insights for researchers and drug development professionals.

Chemical Structure of Tretinoin

Tretinoin is characterized by a hydrophobic β-ionone ring and a polyunsaturated side chain (a tetraene) terminating in a carboxylic acid group. This all-trans configuration of the four exocyclic double bonds is crucial for its biological activity.

Table 1: Chemical and Physical Properties of Tretinoin

| Property | Value | Reference |

| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | [][5][6] |

| Molecular Formula | C₂₀H₂₈O₂ | [][5][6][7][8] |

| Molecular Weight | 300.43 g/mol | [][5][7] |

| CAS Number | 302-79-4 | [6][7] |

| Appearance | Light Yellow to Yellow Solid | [] |

| Melting Point | 168-170°C | [] |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in chloroform, ethyl acetate, and methanol. | [][7] |

| Storage | Store at -20°C under an inert atmosphere. | [] |

Mechanism of Action: A Genomic Pathway

Tretinoin exerts its effects by modulating gene expression. It enters the cell nucleus and binds to specific nuclear receptors known as retinoic acid receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[7][9][10] These activated RARs then form heterodimers with retinoid X receptors (RXRs).[7][10][11][12] This RAR-RXR heterodimer complex binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[9][11][13] This intricate signaling cascade ultimately leads to the normalization of cellular differentiation and proliferation, which is the basis for its therapeutic effects in various skin conditions.[2][10]

Chemical Stability and Degradation

Tretinoin is an extremely sensitive molecule, prone to degradation from several environmental factors, primarily light, oxidation, and to a lesser extent, heat.[14][15] This instability can significantly impact the efficacy and safety of tretinoin-containing formulations.

Photodegradation

Exposure to light, particularly in the UV-A and visible spectrum (below 480 nm), is the most significant cause of tretinoin degradation.[16][17] Photodegradation primarily involves isomerization of the all-trans form to less active cis-isomers, such as 13-cis-retinoic acid (isotretinoin) and 9-cis-retinoic acid (alitretinoin), as well as oxidative cleavage of the polyene chain.[18][19][20] The degradation often follows first- or second-order kinetics.[16][21]

Oxidative Degradation

The high degree of unsaturation in its polyene chain makes tretinoin highly susceptible to oxidation.[14][15] Atmospheric oxygen or the presence of oxidizing agents, such as benzoyl peroxide (a common acne medication), can lead to rapid degradation.[3][14][22] This degradation can occur even in the absence of light (auto-oxidation).[15]

Thermal Degradation

While less critical than light and oxygen, elevated temperatures can accelerate the rate of both photo- and oxidative degradation.[15][16]

Table 2: Summary of Tretinoin Degradation Under Various Conditions

| Formulation | Condition | Duration | % Tretinoin Degradation | Reference |

| Tretinoin Gel 0.025% | Fluorescent Light | 24 hours | 69% | [3] |

| Tretinoin Gel 0.025% + Erythromycin-Benzoyl Peroxide Gel | Fluorescent Light | 24 hours | 89% | [3][22] |

| Tretinoin Gel 0.025% | Fluorescent Light | 8 hours | 84% | [17] |

| Tretinoin Gel 0.025% | UVA Light (315-400 nm) | 8 hours | 72% | [23] |

| Tretinoin Gel Microsphere 0.1% | Fluorescent Light | 24 hours | 2% | [3] |

| Micronized Tretinoin Gel 0.05% | Fluorescent Light | 8 hours | 11% | [17] |

| Micronized Tretinoin Gel 0.05% | UVA Light (315-400 nm) | 8 hours | 9% | [23] |

Experimental Protocols for Stability Assessment

The stability of tretinoin is typically evaluated using stability-indicating high-performance liquid chromatography (HPLC) methods, often coupled with forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of tretinoin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10-100 µg/mL).[1][24]

-

Stress Conditions:

-

Acid Degradation: Treat the sample solution with 0.1N HCl and heat at 60°C for a specified time (e.g., 1 hour). Neutralize the solution before analysis.[25]

-

Base Degradation: Treat the sample solution with 0.1N NaOH and heat at 60°C for a specified time (e.g., 1 hour). Neutralize the solution before analysis.[25]

-

Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or with gentle heating for a specified duration (e.g., 48 hours at 60°C).[24][26]

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a defined period.[24]

-

Photodegradation: Expose the sample solution to a light source providing both visible and UV output (e.g., Xenon lamp) according to ICH Q1B guidelines.[20]

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the quantitative determination of tretinoin and its degradation products.

Table 3: Example of RP-HPLC Method Parameters for Tretinoin Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Cosmosil C18) | [1][25] |

| Mobile Phase | Methanol:Water (e.g., 90:10 v/v) or Acetonitrile:0.01% Trifluoroacetic Acid (85:15 v/v) | [1][18] |

| Flow Rate | 1.0 mL/min | [1][24][25] |

| Detection Wavelength | 354-356 nm | [1][25][26] |

| Injection Volume | 20 µL | [1][26] |

| Column Temperature | 30°C | [1][26] |

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][27]

Formulation Strategies for Enhanced Stability

Given the inherent instability of tretinoin, formulation strategies are critical to protect the active pharmaceutical ingredient (API) from degradation.

-

Encapsulation Technologies: Microencapsulation, such as in microsponge or microsphere delivery systems, can physically protect tretinoin from light and atmospheric oxygen.[3]

-

Micronization: Reducing the particle size of tretinoin can improve its stability in certain formulations.[17][23]

-

Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate oxidative degradation.[14]

-

Opaque and Airless Packaging: Packaging plays a crucial role in preventing exposure to light and oxygen.[15]

Conclusion

A thorough understanding of the chemical structure and stability of tretinoin is paramount for the successful development of effective and stable topical formulations. The all-trans configuration of its polyene chain is key to its biological activity but also the source of its instability. Light and oxidation are the primary drivers of degradation, necessitating protective formulation strategies and appropriate analytical methods for stability assessment. The information and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this potent and valuable therapeutic agent.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. What is the mechanism of Tretinoin? [synapse.patsnap.com]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 5. medkoo.com [medkoo.com]

- 6. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]

- 8. GSRS [precision.fda.gov]

- 9. What Does Tretinoin Do? The Comprehensive Guide [octagonchem.com]

- 10. Tretinoin - Wikipedia [en.wikipedia.org]

- 11. cdn.mdedge.com [cdn.mdedge.com]

- 12. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 13. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fagronacademy.us [fagronacademy.us]

- 15. US5037655A - Method of stabilizing tretinoin - Google Patents [patents.google.com]

- 16. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tretinoin Photostability: Comparison of Micronized Tretinoin Gel 0.05% and Tretinoin Gel 0.025% Following Exposure to Fluorescent and Solar Light - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. 9-Cis-Retinoic Acid | C20H28O2 | CID 449171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Absence of Degradation of Tretinoin When Benzoyl Peroxide is Combined with an Optimized Formulation of Tretinoin Gel (0.05%) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tretinoin Photostability: Comparison of Micronized Tretinoin (0.05%) Gel and Tretinoin (0.025%) Gel Following Exposure to Ultraviolet A Light - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

The Core Mechanism of Tretinoin in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretinoin, also known as all-trans retinoic acid (ATRA), has revolutionized the treatment of a specific subtype of acute myeloid leukemia (AML) known as acute promyelocytic leukemia (APL). APL is characterized by a specific chromosomal translocation, t(15;17)(q22;q12), which results in the formation of a fusion gene, PML-RARα. This oncoprotein is the central driver of APL pathogenesis, causing a blockage in the differentiation of myeloid progenitor cells at the promyelocyte stage. Tretinoin therapy directly targets this molecular abnormality, inducing differentiation of the leukemic cells and leading to high rates of complete remission. This technical guide provides an in-depth exploration of the mechanism of action of Tretinoin in leukemia, focusing on the molecular pathways, experimental validation, and clinical efficacy.

Core Mechanism of Action: Targeting the PML-RARα Oncoprotein

The primary mechanism of action of Tretinoin in APL is its direct interaction with the PML-RARα fusion protein.[1] At pharmacological concentrations, Tretinoin binds to the retinoic acid receptor alpha (RARα) moiety of the fusion protein. This binding event initiates a cascade of molecular changes that ultimately lead to the degradation of the oncoprotein and the induction of cellular differentiation.

Degradation of the PML-RARα Fusion Protein

Upon binding of Tretinoin, the PML-RARα protein undergoes a conformational change. This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator complexes, leading to a cascade of events that culminates in the degradation of the PML-RARα oncoprotein through the ubiquitin-proteasome pathway.[2][3] This degradation is a critical step in overcoming the differentiation block in APL cells. The process involves two main pathways: a caspase-dependent cleavage and a direct proteasome-mediated degradation.[3]

Induction of Myeloid Differentiation

The degradation of PML-RARα is intrinsically linked to the induction of terminal differentiation of the leukemic promyelocytes into mature granulocytes.[4] With the removal of the repressive PML-RARα, the normal RARα signaling pathway is restored, allowing for the transcription of genes essential for myeloid differentiation. This process is morphologically observable as the leukemic cells mature, developing lobulated nuclei and granular cytoplasm.[5]

Signaling Pathways

The signaling cascade initiated by Tretinoin in APL cells is multifaceted. The central pathway involves the binding of Tretinoin to the PML-RARα oncoprotein, leading to its degradation and subsequent gene transcription that drives differentiation.

Caption: Tretinoin signaling pathway in APL cells.

Quantitative Data from Clinical Trials

The clinical efficacy of Tretinoin in APL is well-documented through numerous clinical trials. The data consistently demonstrates high rates of complete remission and improved survival outcomes, particularly when combined with chemotherapy or arsenic trioxide (ATO).

| Treatment Regimen | Trial/Study | Patient Population | Complete Remission (CR) Rate | Event-Free Survival (EFS) | Overall Survival (OS) | Citation(s) |

| ATRA + Chemotherapy | APL0406 | Low-to-intermediate risk APL | 97% | 80% (at 50 months) | 92.6% (at 50 months) | [6] |

| ATRA + Arsenic Trioxide (ATO) | APL0406 | Low-to-intermediate risk APL | 100% | 97.3% (at 50 months) | 99.2% (at 50 months) | [6] |

| ATRA + ATO +/- Gemtuzumab Ozogamicin | MD Anderson Cancer Center Study | Newly diagnosed APL (high and low risk) | 96% | 85% (5-year) | 88% (5-year) | [7] |

| ATRA + Idarubicin (AIDA) | APOLLO Trial | High-risk APL | Not specified | 70% (2-year) | 87% (2-year) | [8] |

| ATRA + ATO + Idarubicin | APOLLO Trial | High-risk APL | Not specified | 88% (2-year) | 93% (2-year) | [8] |

| ATRA + Rifampicin | Network Meta-analysis | Newly diagnosed APL | 79.3% | 81.2% | Not specified | [9] |

| ATRA + ATO | Network Meta-analysis | Newly diagnosed APL | 64.8% | 69.6% | Not specified | [9] |

| ATRA + Chemotherapy | Network Meta-analysis | Newly diagnosed APL | 36.7% | 47.8% | Not specified | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Tretinoin in leukemia.

Cell Culture and Differentiation Assay

This protocol describes the induction of differentiation in the APL cell line NB4 with Tretinoin and subsequent analysis using flow cytometry.

Experimental Workflow:

Caption: Workflow for ATRA-induced differentiation assay.

Detailed Protocol:

-

Cell Culture: Culture NB4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed NB4 cells at a density of 1 x 10^5 cells/mL. Treat the cells with 1 µM Tretinoin (ATRA) or a vehicle control (e.g., DMSO) for 48 to 120 hours.[10]

-

Cell Harvesting: After the incubation period, centrifuge the cells at 2000 rpm for 5 minutes at 4°C.[10]

-

Staining: Resuspend the cell pellet in 50 µL of a solution containing 0.5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) and a PE-conjugated anti-CD11b antibody (clone ICRF44) at a concentration of 3 µg/mL.[10] Incubate for 30 minutes at 4°C in the dark.[10]

-

Washing: Add 150 µL of 0.5% BSA/PBS to the cells and centrifuge at 2000 rpm for 5 minutes at 4°C.[10]

-

Flow Cytometry: Resuspend the final cell pellet in 200 µL of 0.5% BSA/PBS and analyze the expression of the cell surface marker CD11b using a flow cytometer.[10] An increase in CD11b expression is indicative of granulocytic differentiation.[5][11]

Western Blot for PML-RARα Detection

This protocol outlines the procedure for detecting the PML-RARα fusion protein in APL cells by Western blotting.

Experimental Workflow:

References

- 1. Tretinoin - Wikipedia [en.wikipedia.org]

- 2. Pathways of retinoic acid- or arsenic trioxide-induced PML/RARalpha catabolism, role of oncogene degradation in disease remission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-term outcome of acute promyelocytic leukemia treated with all-trans-retinoic acid, arsenic trioxide, and gemtuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Induction treatments for acute promyelocytic leukemia: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanical phenotyping reveals unique biomechanical responses in retinoic acid-resistant acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Tretinoin's Role in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretinoin, also known as all-trans retinoic acid (ATRA), is a biologically active metabolite of vitamin A that plays a crucial role in regulating cellular differentiation, proliferation, and apoptosis. Its ability to influence cell fate has made it a cornerstone in dermatology for treating conditions like acne and photoaging, and a vital therapeutic agent in oncology, particularly for acute promyelocytic leukemia (APL).[1] This technical guide provides an in-depth exploration of the molecular pathways through which tretinoin exerts its effects on cellular differentiation, offering valuable insights for researchers, scientists, and professionals involved in drug development.

At the heart of tretinoin's mechanism of action lies its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This guide will delve into the intricacies of this canonical signaling pathway, as well as explore non-canonical pathways that contribute to tretinoin's pleiotropic effects.

Quantitative Data on Tretinoin-Induced Differentiation

The effects of tretinoin on cellular differentiation are quantifiable through changes in gene and protein expression. The following tables summarize key quantitative data from studies on keratinocytes, myeloid cells, and neuronal cells.

Keratinocyte Differentiation

Tretinoin is known to modulate the differentiation of keratinocytes, the primary cell type in the epidermis. This regulation is critical for maintaining skin homeostasis and is the basis for its use in treating various skin disorders.

| Gene/Protein | Cell Type | Tretinoin Concentration | Time Point | Fold Change / % Change | Reference |

| Keratin 4 (KRT4) | Human Epidermis | 0.05% | 2 weeks | 100-1000 fold increase (mRNA) | [5] |

| Cellular Retinoic Acid-Binding Protein II (CRABP2) | Human Epidermis | 0.05% | 2 weeks | 10-50 fold increase (mRNA) | [5] |

| Keratin 13 (KRT13) | Human Epidermis | 0.05% | 2 weeks | 10-50 fold increase (mRNA) | [5] |

| Keratin 2e (K2e) | Human Epidermis | 0.05% | 2 weeks | 100-1000 fold decrease (mRNA) | [5] |

| Transglutaminase 2 (Tgm2) | Rat Embryonic Skin | 1 µM | 1 day + 4 days culture | Increased expression | [6] |

| Gbx1 | Rat Embryonic Skin | 1 µM | 1 day + 4 days culture | Increased expression | [6] |

| CYP2S1 | Human Epidermal Keratinocytes | Not Specified | 6 days | 4-fold increase (mRNA) | [7] |

| CYP1B1 | Human Epidermal Keratinocytes | Not Specified | 6 days | 8-fold increase (mRNA) | [7] |

Myeloid Differentiation

Tretinoin is a potent inducer of differentiation in myeloid cells, a property that is harnessed in the treatment of APL, where it forces leukemic promyelocytes to mature into granulocytes.

| Marker | Cell Line | Tretinoin Concentration | Time Point | % Positive Cells / Fold Change | Reference |

| CD11b | HL-60 | 1 µM | 3 days | 18.4% positive | [8] |

| CD11b | HL-60 | 1 µM ATRA + 1% DMSO | 5 days | Increased expression | [9][8] |

| CD11b | HL-60 | 0.1 µmol/L | 1, 2, 3 days | 21.2%, 27.4%, 33.2% positive | [10] |

| CD14 | NB4 | Not Specified | Not Specified | 16.6-fold increase | [11] |

| CD32 | NB4 | Not Specified | Not Specified | 27.8-fold increase | [11] |

| CD65 | NB4 | Not Specified | Not Specified | 139-fold increase | [11] |

| CD66c | NB4 | Not Specified | Not Specified | 79.7-fold increase | [11] |

| CD138 | NB4 | Not Specified | Not Specified | 57.6-fold increase | [11] |

Neuronal Differentiation

Tretinoin plays a significant role in neurogenesis, the process of generating new neurons. It is widely used in vitro to direct the differentiation of embryonic stem cells and neuroblastoma cell lines into neuronal lineages.

| Marker | Cell Type | Tretinoin Concentration | Time Point | % Positive Cells / Change | Reference |

| β-III tubulin | Embryonic Spinal Cord NSCs | 500 nM | 7 days | 74% positive | [12] |

| MAP2 | SH-SY5Y | 10 µM | 6 days | Increased expression | [13] |

| NeuN | SH-SY5Y | 10 µM | Not Specified | Increased expression | [1] |

| Tuj1 | SH-SY5Y | 10 µM | 6 days | Increased expression | [13] |

Signaling Pathways

Tretinoin's effects on cellular differentiation are mediated by a complex network of signaling pathways, primarily the canonical RAR/RXR pathway, but also including non-canonical signaling cascades.

Canonical RAR/RXR Signaling Pathway

The classical mechanism of tretinoin action involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. In the nucleus, tretinoin binds to the ligand-binding domain of RARs, which are heterodimerized with RXRs. This binding induces a conformational change in the RAR/RXR complex.[14]

In the absence of a ligand, the RAR/RXR heterodimer is often bound to RAREs along with a corepressor complex, which includes proteins like SMRT (silencing mediator for retinoid and thyroid hormone receptors) and N-CoR (nuclear receptor corepressor), leading to histone deacetylation and transcriptional repression.[15][16] Upon tretinoin binding, the corepressor complex is released, and a coactivator complex is recruited.[17][18] This coactivator complex can include histone acetyltransferases (HATs) like p300/CBP, which acetylate histones, leading to a more open chromatin structure and facilitating gene transcription.[19]

Canonical RAR/RXR signaling pathway of tretinoin.

Non-Canonical Signaling Pathways

In addition to the canonical nuclear receptor-mediated pathway, tretinoin can also elicit rapid, non-genomic effects through cytoplasmic signaling cascades. One of the well-documented non-canonical pathways involves the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[20][21][22] This activation can occur within minutes and is independent of new gene transcription.[23]

This rapid signaling is thought to be initiated by tretinoin interacting with membrane-associated or cytoplasmic forms of RARs. This interaction can lead to the activation of a cascade of kinases, ultimately resulting in the phosphorylation and activation of ERK. Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors, to influence cellular processes like proliferation and differentiation.

Non-canonical MAPK/ERK signaling by tretinoin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of tretinoin on cellular differentiation.

Chromatin Immunoprecipitation (ChIP) for RAR Binding

ChIP is used to determine the in vivo binding of RAR/RXR heterodimers to specific DNA sequences.[8][13][24]

Materials:

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis Buffer (containing protease inhibitors)

-

Sonicator

-

Antibody specific for RAR (or RXR)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting potential RAREs

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against RAR overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Use the purified DNA as a template for qPCR with primers specific to the RARE of a target gene.

Workflow for Chromatin Immunoprecipitation (ChIP).

Western Blot for Differentiation Markers

Western blotting is used to detect and quantify the expression of specific proteins that serve as markers for cellular differentiation.[12][25][26]

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against differentiation markers (e.g., Keratin 1, CD11b, β-III tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Workflow for Western Blotting.

Immunofluorescence for Neuronal Differentiation Markers

Immunofluorescence is used to visualize the expression and localization of specific proteins within cells, providing spatial information about differentiation.[13][16][25][27][28][29][30][31]

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining: Stain nuclei with DAPI.

-

Mounting and Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

Workflow for Immunofluorescence Staining.

Conclusion

Tretinoin's profound impact on cellular differentiation is a result of its intricate interplay with a network of signaling pathways. While the canonical RAR/RXR-mediated transcriptional regulation remains the cornerstone of its mechanism, the emerging understanding of non-canonical pathways adds another layer of complexity and offers new avenues for therapeutic intervention. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to tretinoin's role in cellular differentiation. A thorough understanding of these pathways is paramount for the continued development of retinoid-based therapies for a wide range of diseases.

References

- 1. Retinoid-mediated transcriptional regulation of keratin genes in human epidermal and squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the RXR–RAR DNA‐binding complex on the retinoic acid response element DR1 | The EMBO Journal [link.springer.com]

- 3. Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for DNA recognition and allosteric control of the retinoic acid receptors RAR–RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keratin 4 upregulation by retinoic acid in vivo: a sensitive marker for retinoid bioactivity in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles | PLOS One [journals.plos.org]

- 10. Retinoid-responsive transcriptional changes in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Mechanism of corepressor binding and release from nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Retinoic acid selectively activates the ERK2 but not JNK/SAPK or p38 MAP kinases when inducing myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Retinoic acid induced mitogen-activated protein (MAP)/extracellular signal-regulated kinase (ERK) kinase-dependent MAP kinase activation needed to elicit HL-60 cell differentiation and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Retinoic acid activation of the ERK pathway is required for embryonic stem cell commitment into the adipocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. epigenome-noe.net [epigenome-noe.net]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. bosterbio.com [bosterbio.com]

- 27. ulab360.com [ulab360.com]

- 28. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 29. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 30. researchgate.net [researchgate.net]

- 31. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Tretinoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of tretinoin (all-trans retinoic acid), a critical retinoid in both dermatological and oncological therapies. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of tretinoin, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Introduction

Tretinoin, the carboxylic acid form of vitamin A, is a key signaling molecule that mediates diverse biological processes by binding to nuclear retinoic acid receptors (RARs).[1] Its therapeutic applications are extensive, ranging from the topical treatment of acne vulgaris and photoaging to the oral administration for inducing remission in acute promyelocytic leukemia (APL).[2][3] The route of administration profoundly impacts its pharmacokinetic profile, with topical application resulting in primarily local effects and minimal systemic exposure, whereas oral intake leads to significant systemic circulation and metabolism.[4] Understanding the in vivo behavior of tretinoin is paramount for optimizing its therapeutic efficacy and minimizing potential toxicities.

A notable characteristic of systemic tretinoin therapy is the phenomenon of auto-induction of its own metabolism, leading to a decline in plasma concentrations upon repeated administration.[5] This is primarily attributed to the induction of cytochrome P450 (CYP) enzymes, which play a central role in its catabolism.[5]

Pharmacokinetics

The pharmacokinetic profile of tretinoin is highly dependent on the route of administration. Oral tretinoin is absorbed from the gastrointestinal tract, while topical application results in minimal percutaneous absorption.

Oral Administration

Following oral administration, tretinoin is absorbed and reaches peak plasma concentrations (Cmax) within 1 to 4 hours.[4][6] The pharmacokinetic parameters can vary significantly among individuals.[6] In patients with APL, a standard oral dose is 45 mg/m².[6]

Table 1: Pharmacokinetic Parameters of Oral Tretinoin in Humans (Single Dose)

| Patient Population | Dose (mg/m²) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| APL Patients | 45 | 347 (median) | 1-2 | 537 ± 191 | 0.5 - 2 | [7][8] |

| APL Patients | 45 | 0.03 - 2.5 µg/mL (median 0.4 µg/mL) | 1 - 3.5 (median 1.5) | - | 0.28 - 1.29 (median 0.5) | [6] |

| Leukemia/MDS Patients | 30 | 430 (mean) | 2.5 (mean) | - | - | [9] |

Table 2: Pharmacokinetic Parameters of Oral Tretinoin in Humans (Multiple Doses)

| Patient Population | Dose (mg/m²) | Dosing Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Key Observation | Reference |

| APL Patients | 45 | Daily | Significant decrease | Significant decrease | Accelerated clearance with continuous treatment | [10] |

| APL Patients | 22.5 | Twice daily | 138 ± 139 (after 1 week) | 249 ± 185 (after 1 week) | Cmax and AUC decrease from initial dose | [8] |

| Refractory Hematologic Malignancies | 15 - 175 (liposomal) | Every other day | - | No significant difference between day 1 and day 15 | Liposomal formulation may circumvent accelerated metabolism | [11][12] |

Topical Administration

Topical application of tretinoin results in very low systemic absorption. Studies have shown that percutaneous absorption is approximately 1-2% after single or repeated applications of a 0.05% cream formulation.[13] Plasma concentrations of tretinoin and its metabolites after long-term topical use are generally not significantly different from endogenous levels.[13]

Table 3: Systemic Exposure Following Topical Tretinoin Application in Humans

| Formulation | Application | Systemic Absorption | Plasma Concentration | Reference |

| 0.05% Cream/Emollient Cream | Single and 28-day daily application | ~2% | Not significantly changed from endogenous levels | [13] |

| 0.05% Cream | > 1 year of application | ~1.1% | Not significantly changed from endogenous levels | [13] |

| 1%/0.025% Clindamycin/Tretinoin Gel | Daily for 14 days | Not significant | Within endogenous range (1-4 ng/mL) | [14] |

Metabolism

Tretinoin is extensively metabolized in the liver and other tissues. The primary metabolic pathways are oxidation mediated by cytochrome P450 enzymes and glucuronidation via UDP-glucuronosyltransferases (UGTs).[15]

Cytochrome P450-Mediated Oxidation

The CYP26 family of enzymes, particularly CYP26A1, are the main catalysts for the oxidative metabolism of tretinoin.[7][16] CYP26A1 is highly inducible by tretinoin itself, leading to an auto-induction of its own clearance.[16] The major oxidative metabolites include:

-

4-hydroxy-tretinoin (4-OH-atRA) [17]

-

4-oxo-tretinoin (4-oxo-atRA) [17]

-

18-hydroxy-tretinoin (18-OH-atRA) [17]

-

16-hydroxy-tretinoin (16-OH-atRA) [17]

While CYP26A1 is primarily responsible for forming the hydroxylated metabolites, the subsequent oxidation of 4-OH-atRA to the biologically active 4-oxo-atRA may be mediated by other enzymes, such as microsomal alcohol dehydrogenases.[18][19] Other CYP isozymes, including CYP3A4, CYP2C8, and others, have also been shown to metabolize tretinoin, although likely to a lesser extent than CYP26A1 under physiological conditions.[7][15]

Glucuronidation

Glucuronidation is a significant Phase II metabolic pathway for tretinoin and its metabolites.[15] This process involves the conjugation of glucuronic acid to the terminal carboxylic acid group of the retinoid, forming a more water-soluble glucuronide that can be more readily excreted.[20] The UGT2B7 isoform has been identified as a key enzyme in the glucuronidation of tretinoin and its oxidized derivatives.[21][22] Several other UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, are also involved.[20]

Tretinoin metabolic pathway.

Distribution and Excretion

Tretinoin is highly protein-bound in plasma (>95%).[1] Due to its lipophilic nature, it can distribute into various tissues. Following metabolism, the more polar metabolites and glucuronide conjugates are eliminated from the body primarily through urine and feces.[3] Unchanged tretinoin is negligibly excreted in the urine.[23]

Experimental Protocols

The quantitative analysis of tretinoin and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC).

Quantification of Tretinoin in Human Plasma

Objective: To determine the concentration of tretinoin and its metabolites in human plasma samples.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Sample Preparation:

-

Plasma samples (typically 0.5 mL) are mixed with a buffer solution.[24]

-

An internal standard is added to the samples to account for extraction variability.

-

The analytes are extracted from the plasma using an organic solvent such as methyl-tert-butyl-ether.[24]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.[24]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).[25]

-

Flow Rate: Typically 1.0 - 1.2 mL/min.[26]

-

Detection: UV detection at approximately 350-360 nm.[25][26]

-

Quantification: A standard curve is generated using known concentrations of tretinoin and its metabolites to quantify the analytes in the plasma samples.[24]

Quantification of Tretinoin in Skin Layers (Dermatopharmacokinetics)

Objective: To assess the bioavailability and penetration of topical tretinoin formulations.

Methodology: Tape stripping followed by HPLC analysis.[27]

Sample Collection (Tape Stripping):

-

The topical formulation is applied to a defined area of the skin (e.g., volar forearm).[27]

-

After a specified time, the excess formulation is removed.

-

Successive layers of the stratum corneum are removed using adhesive tape strips.[27]

Sample Preparation and Analysis:

-

The adhesive tapes are placed in a solvent (e.g., methanol) to extract the tretinoin.[28]

-

The extract is then filtered and analyzed by HPLC using a method similar to that described for plasma analysis.[27]

Workflow for an in vivo pharmacokinetic study.

Factors Influencing Tretinoin Pharmacokinetics

Several factors can influence the absorption, distribution, metabolism, and excretion of tretinoin.

Factors influencing tretinoin pharmacokinetics.

Conclusion

The in vivo pharmacokinetics and metabolism of tretinoin are complex and influenced by a multitude of factors, most notably the route of administration and the auto-induction of its metabolism. A thorough understanding of these processes is essential for the rational design of dosing regimens and the development of new formulations to enhance therapeutic outcomes and minimize adverse effects. For topical applications, the focus remains on optimizing cutaneous delivery while maintaining low systemic absorption. For systemic therapies, strategies to overcome the rapid decline in plasma concentrations, such as intermittent dosing or co-administration with metabolic inhibitors, are of significant clinical interest.

References

- 1. Tretinoin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and efficacy of low-dose all-trans retinoic acid in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral all-trans retinoic acid in patients with acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. [Pharmacokinetic studies of all-trans retinoic acid (ATRA) and pilot study of intermittent schedule of ATRA and chemotherapy in childhood acute promyelocytic leukemia. Children's Cancer and Leukemia Study Group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology of oral all-trans retinoic acid in patients with acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. The percutaneous absorption of topically applied tretinoin and its effect on endogenous concentrations of tretinoin and its metabolites after single doses or long-term use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate Specificity and Ligand Interactions of CYP26A1, the Human Liver Retinoic Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids | Semantic Scholar [semanticscholar.org]

- 19. Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. I. Determination of isotretinoin and tretinoin and their 4-oxo metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. researchgate.net [researchgate.net]

- 28. asean.org [asean.org]

Identifying Novel Cellular Targets of Tretinoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretinoin, also known as all-trans retinoic acid (ATRA), is a biologically active metabolite of vitamin A that plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis.[1][2] For decades, its therapeutic applications in dermatology and oncology have been primarily attributed to its well-characterized genomic pathway, which is mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] However, a growing body of evidence suggests the existence of non-canonical, RAR-independent signaling pathways, hinting at a broader range of cellular targets and mechanisms of action. This technical guide provides a comprehensive overview of the established and emerging cellular targets of Tretinoin, with a focus on methodologies to identify novel protein interactions.

I. The Canonical Pathway: Nuclear Retinoid Receptors

The classical mechanism of Tretinoin action involves its direct binding to and activation of RARs (RARα, RARβ, and RARγ).[3][4] Upon ligand binding, RARs form heterodimers with RXRs, and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3] This interaction modulates gene transcription, leading to the diverse cellular effects of Tretinoin.

II. The Non-Canonical Pathway: CRABP1-Mediated Signaling

Emerging research has illuminated a non-genomic signaling pathway for Tretinoin that is independent of nuclear RARs. This pathway is primarily mediated by the Cellular Retinoic Acid Binding Protein 1 (CRABP1).[3][5][6][7][8] Upon binding Tretinoin, CRABP1 can form dynamic protein complexes, termed "signalsomes," which modulate the activity of key signaling kinases.[5][6][8]

Two well-documented examples of CRABP1-mediated non-canonical signaling are:

-

Modulation of the MAPK/ERK Pathway: The Tretinoin-CRABP1 complex can directly interact with and dampen the activity of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5][8][9] This is achieved through direct competition with Ras, a key upstream activator of the pathway, thereby influencing cell cycle progression and proliferation.[3][5]

-

Regulation of CaMKII Activity: The Tretinoin-CRABP1 complex can also regulate the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][5][10][11] By competing with calmodulin (CaM) for binding to CaMKII, the complex can modulate downstream signaling events crucial for various cellular functions.[5]

These non-canonical pathways highlight that the cellular interactome of Tretinoin is more complex than previously understood and opens avenues for identifying novel therapeutic targets.

III. Methodologies for Identifying Novel Tretinoin Targets

The identification of novel small molecule-protein interactions is a cornerstone of modern drug discovery. Several powerful techniques can be employed to uncover new cellular targets of Tretinoin.

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a robust and widely used method for isolating and identifying binding partners of a small molecule from a complex biological sample.[12][13][14]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Tretinoin:

-

Tretinoin is chemically modified to incorporate a linker arm that can be covalently attached to a solid support matrix (e.g., agarose or magnetic beads). It is crucial to ensure that the modification does not interfere with the binding properties of Tretinoin.

-

-

Preparation of Cell Lysate:

-

Target cells or tissues are lysed to release their protein content. The lysis buffer should be optimized to maintain protein stability and native conformations.

-

-

Affinity Purification:

-

The cell lysate is incubated with the Tretinoin-immobilized matrix. Proteins that bind to Tretinoin will be captured on the matrix.

-

A series of wash steps are performed with buffers of increasing stringency to remove non-specific binding proteins.

-

-

Elution:

-

Specifically bound proteins are eluted from the matrix. This can be achieved by using a competitive ligand (excess free Tretinoin), changing the pH, or using a denaturing agent.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are typically separated by SDS-PAGE and visualized. Protein bands of interest are excised and subjected to in-gel digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the corresponding proteins by searching against a protein database.[15][16][17][18]

-

Logical Relationship Diagram: Affinity Chromatography Workflow

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a small molecule to its target protein in a cellular context.[19][20][21][22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Intact cells are treated with either Tretinoin or a vehicle control (e.g., DMSO).

-

-

Heat Shock:

-

The cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

-

Protein Detection and Quantification:

-

The amount of the specific protein of interest remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting or, for proteome-wide analysis, by mass spectrometry.

-

-

Data Analysis:

-

A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of Tretinoin indicates direct binding and stabilization of the target protein.

-

Signaling Pathway Diagram: CETSA Principle

IV. Quantitative Data on Tretinoin's Cellular Interactions

While extensive quantitative data on the binding affinities of Tretinoin to a wide range of novel targets is still an active area of research, some data is available for its well-characterized interactions.

Table 1: Binding Affinities of Tretinoin to Known Cellular Targets

| Target Protein | Binding Affinity (Kd) | Method | Reference |

| RARα | ~0.2 nM | Radioligand Binding Assay | |

| RARβ | ~0.2 nM | Radioligand Binding Assay | [23] |

| RARγ | ~0.2 nM | Radioligand Binding Assay | [23] |

| CRABP1 | ~0.4 nM | Saturation Binding Assay | [23] |

| CRABP2 | ~0.2 nM | Saturation Binding Assay | [23] |

| Serum Albumin | > 1 µM | Fluorescence Quenching |

Note: Binding affinities can vary depending on the experimental conditions and assay used.

Table 2: Proteomic Analysis of Tretinoin-Regulated Proteins in Follicular Thyroid Carcinoma Cells

| Protein | Fold Change (Tretinoin vs. Control) | Method | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Pyruvate kinase isoenzymes M1/M2 (PKM1/M2) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Peptidyl-prolyl cis-trans isomerase A (PPIA) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Transketolase (TKT) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Annexin A2 (ANXA2) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Glutathione S-transferase P (GSTP1) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

| Peroxiredoxin 2 (PRDX2) | Decreased | 2D-Electrophoresis & Mass Spectrometry | [24] |

Note: These changes in protein levels are likely downstream effects of Tretinoin's action on its primary targets and do not necessarily indicate direct binding.

V. Signaling Pathways Associated with Novel Tretinoin Targets

The identification of CRABP1 as a key mediator of non-canonical Tretinoin signaling has unveiled its influence on critical cellular pathways.

Signaling Pathway Diagram: Tretinoin's Non-Canonical MAPK/ERK Modulation

References

- 1. CaMKII regulates retinoic acid receptor transcriptional activity and the differentiation of myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular retinoic acid binding protein 1 mediates rapid non-canonical activation of ERK1/2 by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. CRABP1-mediated non-canonical retinoic acid signaling in motor neurons and neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Retinoic acid induced mitogen-activated protein (MAP)/extracellular signal-regulated kinase (ERK) kinase-dependent MAP kinase activation needed to elicit HL-60 cell differentiation and growth arrest [pubmed.ncbi.nlm.nih.gov]

- 10. The retinoic acid receptor/CaMKII interaction: pharmacologic inhibition of CaMKII enhances the differentiation of myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CaMKII regulates retinoic acid receptor transcriptional activity and the differentiation of myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. conductscience.com [conductscience.com]

- 13. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 15. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry | MDPI [mdpi.com]

- 18. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and quantitation of intracellular retinol and retinoic acid binding proteins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proteomic approach reveals novel targets for retinoic acid-mediated therapy of thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tretinoin's Impact on Epithelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretinoin, also known as all-trans retinoic acid (ATRA), is a biologically active metabolite of vitamin A that plays a crucial role in regulating epithelial cell proliferation, differentiation, and apoptosis. Its therapeutic applications in dermatology for conditions like acne vulgaris and photoaging are well-established, stemming from its ability to modulate keratinocyte function. This technical guide provides an in-depth analysis of the molecular mechanisms underlying tretinoin's effects on epithelial cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

Tretinoin exerts its effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to altered protein expression and subsequent changes in cellular processes. More than 500 genes are thought to be regulated by retinoic acid, highlighting the complexity of its cellular effects[1][2]. The predominant RAR isotype in the epidermis is RARγ.

The cellular response to tretinoin is context-dependent and can result in either the promotion or inhibition of proliferation. This dual effect is influenced by factors such as cell type, tretinoin concentration, and the cellular microenvironment.

Quantitative Data on Epithelial Cell Proliferation

The following tables summarize the quantitative effects of tretinoin on various parameters of epithelial cell proliferation, compiled from multiple in vitro and in vivo studies.

Table 1: Effect of Tretinoin on DNA Synthesis and Epidermal Thickness

| Cell Type/Tissue | Tretinoin Concentration | Parameter Measured | Observed Effect | Reference |

| Rabbit Kidney Epithelial Cells (RK13) | Not Specified | Thymidine Incorporation | 42% increase | [3] |

| Human Keratinocytes (in growth factor-deficient medium) | 0.5 µg/mL | Proliferation Rate | ~35% of maximal proliferation rate | [4] |

| Photoaged Human Skin | 0.1% Cream | Epidermal Thickness | 30% increase after 48 weeks | [5][6] |

| Photoaged Human Skin | 0.025% Cream | Epidermal Thickness | 28% increase after 48 weeks | [5][6] |

| Psoriatic Keratinocyte Substitutes | Not Specified | Epidermal Thickness | Reduction (thinner epidermis) | [7] |

Table 2: Effect of Tretinoin on Cell Cycle Distribution

| Cell Type | Tretinoin Concentration | Cell Cycle Phase | Observed Change | Reference |

| Rabbit Kidney Epithelial Cells (RK13) | Not Specified | G0/G1 | -9.4% | [3] |

| Human Breast Cancer Cells (SK-BR-3) | 1 µM | G0/G1 | Increase from 80% to a higher percentage | [8] |

| Human Breast Cancer Cells (SK-BR-3) | 1 µM | S | Decrease from 10% | [8] |

| Human Breast Cancer Cells (SK-BR-3) | 1 µM | G2/M | Decrease from 10% | [8] |

| Human Lung Cancer Cells (PG, SPC-A1, L78) | 1 µM (9-cis-RA) | G0/G1 | Significant increase | [9] |

| Human Lung Cancer Cells (PG, SPC-A1, L78) | 1 µM (9-cis-RA) | S | Significant decrease | [9] |

| Human Neuroblastoma Cells (SK-N-SH, BE(2)-C) | Not Specified | G1/G0 | Cell cycle arrest | [7] |

Signaling Pathways

Tretinoin's influence on epithelial cell proliferation is mediated through a complex network of signaling pathways. The primary pathway involves the direct regulation of gene expression by RAR/RXR heterodimers. However, tretinoin also engages in crosstalk with other key signaling cascades, notably the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) pathways.

RAR/RXR-Mediated Gene Regulation

Upon binding tretinoin, the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator or co-repressor proteins. This complex then binds to RAREs in the DNA, initiating or repressing the transcription of target genes involved in cell cycle control.

Interaction with AP-1 Signaling

The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, is a key regulator of cell proliferation and differentiation. Tretinoin can antagonize AP-1 activity. The RAR/RXR complex can compete for co-activator proteins that are also required for AP-1-mediated transcription. Additionally, tretinoin has been shown to inhibit the induction of c-Jun protein[10].

Modulation of the MAPK/ERK Pathway and Cell Cycle Regulators